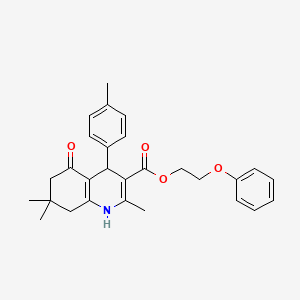

2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-(4-methylphenyl) group at position 4 and a phenoxyethyl ester moiety at position 2. The phenoxyethyl ester group distinguishes this compound from other derivatives, as ester substituents (e.g., ethyl, benzyl, or cyclohexyl) are known to modulate lipophilicity, solubility, and bioavailability . The 4-methylphenyl substituent introduces electron-donating effects, which may influence electronic distribution and intermolecular interactions compared to halogenated or nitro-substituted analogs .

Properties

Molecular Formula |

C28H31NO4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO4/c1-18-10-12-20(13-11-18)25-24(27(31)33-15-14-32-21-8-6-5-7-9-21)19(2)29-22-16-28(3,4)17-23(30)26(22)25/h5-13,25,29H,14-17H2,1-4H3 |

InChI Key |

OUFAUOJWDOVOML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials may include phenoxyethanol, trimethylcyclohexanone, and methylphenyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Polyhydroquinoline Derivatives

Key Observations :

- Ester Groups: Phenoxyethyl esters (target compound) are less common than ethyl or benzyl esters.

- 4-Substituents : Electron-donating groups (e.g., 4-methylphenyl in the target) may reduce reactivity compared to electron-withdrawing substituents (e.g., nitro in ). For instance, the 3-nitrophenyl analog exhibits a higher melting point (180–184°C), attributed to stronger intermolecular dipole interactions .

- Thermal Stability : Derivatives with polar substituents (e.g., 3-ethoxy-4-hydroxyphenyl in ) show higher melting points (~209°C), suggesting improved crystalline packing.

Biological Activity

2-Phenoxyethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinolines. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a phenoxyethyl group and a hexahydroquinoline backbone with multiple substituents that may influence its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds within the hexahydroquinoline class exhibit antimicrobial properties. For instance:

- Study A demonstrated that derivatives of hexahydroquinoline showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the phenoxyethyl group was noted to enhance this activity due to improved membrane permeability.

- Study B found that modifications to the quinoline structure could lead to increased efficacy against resistant bacterial strains.

Anticancer Activity

Research has also highlighted the anticancer potential of similar compounds:

- Case Study 1 involved testing this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells.

- Study C reported that derivatives with specific substitutions exhibited significant cytotoxicity against human leukemia cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function.

Anti-inflammatory Properties

The anti-inflammatory properties of related compounds have been documented:

- Research D indicated that certain hexahydroquinolines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Data Summary

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Study A | Significant activity against Gram-positive and Gram-negative bacteria |

| Anticancer | Case Study 1 | Dose-dependent inhibition of MCF-7 cell proliferation |

| Anticancer | Study C | Cytotoxicity against human leukemia cells |

| Anti-inflammatory | Research D | Inhibition of TNF-alpha and IL-6 production |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The phenoxyethyl group enhances membrane permeability in microbial cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial disruption.

- Cytokine Modulation : It may interfere with signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.